Pyridin-2-yl(pyridin-3-yl)methanone

Description

Nomenclature and Core Structural Characteristics

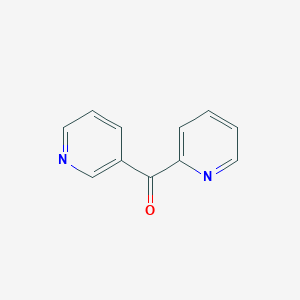

The systematic IUPAC name for this compound is pyridin-2-yl(pyridin-3-yl)methanone. This name precisely describes its structure: a methanone (B1245722) (a ketone with a single carbon carbonyl group) substituted with a pyridin-2-yl group and a pyridin-3-yl group.

Spectroscopic analysis is crucial for its characterization. While specific spectra for the title compound are not provided in the search results, related compounds offer a comparative basis. For example, the ¹H and ¹³C NMR spectra of various substituted pyridines and phenyl-pyrrolidin-1-yl-methanethiones have been documented, providing a reference for the expected chemical shifts in this compound. academie-sciences.fr

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 56970-91-3 |

| Molecular Formula | C₁₁H₈N₂O |

| Molecular Weight | 184.19 g/mol |

This table is based on data from various chemical suppliers.

Position within the Landscape of Nitrogen-Containing Heterocyclic Ketones

This compound is a member of the diverse class of nitrogen-containing heterocyclic ketones. This class of compounds is significant due to the versatile reactivity of the pyridine (B92270) and ketone functional groups. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metals, while the carbonyl group can participate in various nucleophilic addition and condensation reactions. nih.gov

The synthesis of such ketones can be achieved through various methods. A notable approach is the copper-catalyzed oxidation of pyridin-2-yl-methanes using water as the oxygen source, presenting a greener alternative to traditional methods. organic-chemistry.org Other general methods for pyridine synthesis, such as the Bohlmann-Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis, can be adapted to produce precursors for these ketones.

The coordination chemistry of pyridyl-containing ligands is a rich field of study. Pyridine and its derivatives are known to form stable complexes with a wide range of transition metals. wikipedia.org These complexes have found applications in catalysis and materials science. The specific arrangement of the nitrogen atoms in this compound allows it to act as a bidentate or bridging ligand, leading to the formation of polynuclear complexes with interesting magnetic and electronic properties. The study of di-2-pyridyl ketoxime complexes, for instance, highlights the diverse coordination modes possible for such ligands. nih.gov

Table 2: Comparison with Related Heterocyclic Ketones

| Compound | Structural Feature | Noteworthy Application/Research Area |

| Di(pyridin-2-yl)methanone | Two pyridin-2-yl groups | Ligand in coordination chemistry, formation of metal-organic frameworks. sigmaaldrich.com |

| Di(pyridin-3-yl)methanone | Two pyridin-3-yl groups | Building block for more complex heterocyclic systems. |

| Di(pyridin-4-yl)methanone | Two pyridin-4-yl groups | Used in the synthesis of extended supramolecular structures. sigmaaldrich.com |

| Phenyl(pyridin-2-yl)methanone | One phenyl and one pyridin-2-yl group | Precursor for pharmacologically active compounds. |

This table provides a comparative overview of related compounds and their research interests.

Fundamental Research Trajectories and Future Perspectives

Current research involving pyridinone derivatives, a class of compounds structurally related to this compound, points towards significant potential in medicinal chemistry. nih.govfrontiersin.orgnih.gov These scaffolds are being explored for their biological activities, including their roles as antagonists for various receptors. acs.org

The unique electronic and chelating properties of this compound make it a prime candidate for further investigation in several key areas:

Catalysis: The development of novel transition metal complexes incorporating this ligand could lead to new catalysts with enhanced activity and selectivity for a variety of organic transformations. The study of related pyridine complexes in catalysis supports this direction. acs.org

Materials Science: Its ability to form coordination polymers and metal-organic frameworks (MOFs) could be exploited to create materials with tailored electronic, magnetic, or porous properties. The rich coordination chemistry of pyridine ligands is a strong indicator of this potential. nih.gov

Medicinal Chemistry: While direct biological activity data for the title compound is scarce in the provided results, its structural motifs are present in many biologically active molecules. Future research could focus on synthesizing derivatives of this compound and evaluating their potential as therapeutic agents. The broad spectrum of pharmacological properties exhibited by pyridinone-containing compounds underscores the promise of this research avenue. nih.govfrontiersin.org

Properties

IUPAC Name |

pyridin-2-yl(pyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c14-11(9-4-3-6-12-8-9)10-5-1-2-7-13-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECOCLXDGWEPGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90312508 | |

| Record name | pyridin-2-yl(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56970-91-3 | |

| Record name | 56970-91-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | pyridin-2-yl(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(pyridine-2-carbonyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies and Process Optimization

Direct C(sp³)–H Oxidation Strategies

The direct oxidation of a methylene (B1212753) bridge to a ketone functionality represents a highly atom-economical approach to the synthesis of diaryl ketones. This section explores recent advancements in the C(sp³)–H oxidation of 2-(pyridin-3-ylmethyl)pyridine (B176312).

Copper-Catalyzed Oxidation utilizing Water as a Stoichiometric Oxygen Source

A noteworthy and environmentally benign method for the synthesis of pyridin-2-yl-methanones involves a copper-catalyzed direct C(sp³)–H oxidation using water as the oxygen source. nih.govchemrxiv.org This approach circumvents the need for harsh or hazardous oxidants. In a specific example, the oxidation of 2-(pyridin-3-ylmethyl)pyridine (1o) was successfully achieved, affording pyridin-2-yl(pyridin-3-yl)methanone in a 60% yield. nih.govchemrxiv.org This transformation is typically carried out under mild conditions, showcasing the potential of water as a green oxidant in the presence of a suitable copper catalyst. nih.govchemrxiv.org

The reaction demonstrates broad applicability to a range of pyridin-2-yl-methanes bearing various aromatic rings, including substituted benzene, thiophene, and thiazole, with moderate to good yields. nih.govchemrxiv.org

Table 1: Copper-Catalyzed Oxidation of 2-(pyridin-3-ylmethyl)pyridine

| Entry | Substrate | Product | Yield (%) |

| 1 | 2-(pyridin-3-ylmethyl)pyridine | This compound | 60 |

This data is based on a reported efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp³-H oxidation approach with water under mild conditions. nih.govchemrxiv.org

Mechanistic Elucidation of Selective C–H Bond Activation

Mechanistic studies, including experimental and computational approaches, have begun to shed light on the intricacies of copper-catalyzed C-H activation. While a detailed mechanism for the specific oxidation of 2-(pyridin-3-ylmethyl)pyridine is still under investigation, related studies on copper-catalyzed C-H amination and dearomatization of pyridines offer valuable insights. nih.govfigshare.com

It is proposed that the catalytic cycle may involve a Cu(I)/Cu(III) or a Cu(I)/Cu(II) pathway. nih.gov In the context of oxidation with water, it has been demonstrated through controlled experiments that the oxygen atom incorporated into the ketone product originates from water. nih.govchemrxiv.org This suggests a mechanism where water participates directly in the oxygen transfer step.

Kinetic isotope effect (KIE) studies in related systems often indicate that the C-H bond cleavage is the rate-limiting step. researchgate.net Computational studies using Density Functional Theory (DFT) on similar systems, such as the dearomatization of pyridine (B92270) catalyzed by copper complexes, have been employed to analyze the energetics of different proposed mechanistic pathways and to understand the origins of selectivity. figshare.com For the oxidation of pyridin-2-yl-methanes, it is plausible that the pyridine nitrogen plays a crucial role in directing the catalyst to the benzylic C-H bond, facilitating its selective activation. Further detailed mechanistic investigations, including kinetic and isotopic labeling studies specifically on the oxidation of 2-(pyridin-3-ylmethyl)pyridine, are needed to fully elucidate the reaction pathway.

Comparative Analysis with Other Oxidative Methodologies

The copper-catalyzed oxidation using water as the oxidant presents a green and efficient alternative to traditional oxidative methods. Historically, the oxidation of methylpyridines to the corresponding carboxylic acids or aldehydes has been accomplished using strong oxidants like potassium permanganate (B83412) (KMnO₄). However, these methods often suffer from a lack of selectivity, leading to over-oxidation and the formation of byproducts.

Other transition metal-based catalysts have also been explored for similar transformations. For instance, manganese-based catalysts have been shown to be effective for the selective oxidation of C-H bonds. A comparative study on the nitrene-transfer chemistry to olefins mediated by various first-row transition metals (Mn, Fe, Co, Ni, Cu) revealed that copper catalysts, in both Cu(I) and Cu(II) oxidation states, generally outperform the others in terms of yield. youtube.com While this study focuses on a different transformation (aziridination), it provides valuable insights into the relative catalytic activity of these metals in C-H functionalization reactions.

The key advantages of the copper-catalyzed oxidation with water over other methods include milder reaction conditions, higher selectivity towards the ketone product, and the use of a benign and abundant oxygen source.

Advanced Acylation and Cross-Coupling Protocols

Beyond direct oxidation, the construction of the ketone linkage in this compound can be achieved through acylation and cross-coupling reactions. These methods offer alternative synthetic strategies, particularly when the starting materials are readily available halo- or organometallic pyridines.

Friedel-Crafts Acylation and Analogous Reactions in Pyridine Chemistry

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. However, its application to electron-deficient pyridine rings is notoriously challenging. nih.gov The lone pair on the pyridine nitrogen readily complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. nih.gov

Despite these challenges, some success has been achieved with substituted pyridines or under specific conditions. For instance, a highly efficient and selective Friedel-Crafts acylation has been developed to acetylate the C-3 position of imidazo[1,2-a]pyridines using a catalytic amount of aluminum chloride. nih.govnih.gov While not a direct synthesis of the target compound, this demonstrates that with appropriate substrate modification, Friedel-Crafts type reactions can be viable.

Alternative strategies to overcome the limitations of classical Friedel-Crafts acylation on pyridines include the acylation of metalated pyridines or the use of acyl radicals. nih.gov For example, lithiation of a pyridine ring followed by treatment with an acylating agent can lead to the desired ketone. nih.gov

Table 2: Examples of Acylation on Pyridine-based Scaffolds

| Substrate | Acylating Agent | Catalyst/Conditions | Product | Yield (%) | Reference |

| Imidazo[1,2-a]pyridine (B132010) | Acetic anhydride | AlCl₃ (catalytic), 160 °C | 3-Acetylimidazo[1,2-a]pyridine | 99 | nih.govnih.gov |

| 2-Chloropyridine | Benzoyl chloride | 1. LDA, -75 °C; 2. Benzoyl chloride | 2-Chloro-3-benzoylpyridine | Excellent | nih.gov |

These examples highlight that while direct Friedel-Crafts acylation of pyridine itself is problematic, strategic modifications to the substrate or reaction conditions can enable the formation of pyridyl ketones.

Transition-Metal-Catalyzed Cross-Coupling Approaches for Ketone Formation

Transition-metal-catalyzed cross-coupling reactions provide a powerful and versatile toolkit for the synthesis of diaryl ketones, including dipyridyl ketones. These methods typically involve the coupling of a pyridyl halide or triflate with a pyridyl organometallic reagent in the presence of a palladium, nickel, or other transition metal catalyst.

One prominent method is the palladium-catalyzed carbonylative cross-coupling reaction . This approach involves the reaction of a halopyridine with an aryl boronic acid and carbon monoxide. The proper selection of solvent, catalyst precursor, and CO pressure is crucial for achieving high yields and selectivity. For instance, the reaction of various iodo- and bromopyridines with phenylboronic acid under optimized conditions can produce phenyl pyridyl ketones in yields ranging from 81% to 95%. nih.govnih.gov

The Suzuki-Miyaura coupling is another widely used method for C-C bond formation. While traditionally used for biaryl synthesis, it has been adapted for the synthesis of ketones. This can be achieved by coupling an acyl chloride with a boronic acid or by using masked acyl boronates. nih.govmdpi.com The synthesis of bipyridine derivatives via Suzuki coupling has been extensively studied, although the product can sometimes inhibit the catalyst. researchgate.net

The Negishi coupling , which utilizes organozinc reagents, is also a powerful tool for the synthesis of bipyridines and other bi-heterocyclic compounds. figshare.comorgsyn.orgnih.gov The use of 2-pyridylzinc reagents has been shown to be effective in cross-coupling reactions, often proceeding at room temperature. mdpi.comnih.gov

Table 3: Examples of Transition-Metal-Catalyzed Synthesis of Pyridyl Ketones

| Coupling Partners | Catalyst System | Reaction Type | Product | Yield (%) | Reference |

| 4-Iodopyridine, Phenylboronic acid, CO | Pd(OAc)₂/dppf | Carbonylative Suzuki-Miyaura | 4-Benzoylpyridine | 75 | nih.gov |

| 2-Iodopyridine, Phenylboronic acid, CO | PdCl₂(PPh₃)₂ | Carbonylative Suzuki-Miyaura | 2-Benzoylpyridine | 95 | nih.gov |

| 3-Bromopyridine, Phenylboronic acid, CO | PdCl₂(PCy₃)₂ | Carbonylative Suzuki-Miyaura | 3-Benzoylpyridine | 81 | nih.gov |

| Aliphatic amides, Arylboronic acids | Ni(0) precatalyst/NHC ligand | Suzuki-Miyaura | Alkyl-aryl ketones | up to 90 |

These cross-coupling methodologies offer a high degree of functional group tolerance and provide reliable routes to this compound and its analogues from readily available starting materials.

Condensation Reactions and their Application to Pyridyl Methanone (B1245722) Frameworks

Condensation reactions are a cornerstone in the synthesis of pyridyl methanone frameworks. These reactions typically involve the formation of a carbon-carbon bond through the reaction of two carbonyl-containing precursors or a carbonyl compound and an active methylene compound, followed by a dehydration step to yield the final product. rsc.org

One classical approach is the Knoevenagel condensation, which involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. nih.gov For the synthesis of this compound, this could conceptually involve the condensation of a pyridine-2-carboxaldehyde derivative with a pyridine-3-acetic acid derivative, followed by decarboxylation and oxidation. However, more direct routes are often preferred.

A widely used method for constructing pyridine rings is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. baranlab.org While this method is highly effective for symmetrically substituted pyridines, modifications are necessary for the synthesis of unsymmetrical structures like this compound. baranlab.org This can be achieved by a step-wise approach where one of the condensation steps is performed prior to the main reaction. baranlab.org

Another relevant strategy is the Guareschi-Thorpe reaction, which utilizes a cyanoacetamide and a 1,3-dicarbonyl compound to form a substituted 2-pyridone, which can then be further functionalized. acsgcipr.org The Kröhnke pyridine synthesis offers another pathway, typically starting from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. acsgcipr.orgresearchgate.net

The aldol (B89426) condensation of an enolizable ketone and a benzaldehyde, followed by a Michael addition with a second enolizable ketone, can produce a 1,5-diketone. This diketone can then be cyclized with ammonium acetate (B1210297) in acetic acid to form the pyridine ring, providing a versatile route to various oligopyridyls. rsc.org

Strategic Derivatization and Scaffold Construction

The functionalization of the this compound scaffold is crucial for exploring its potential in various applications. Several modern synthetic techniques allow for precise and efficient derivatization.

Ortho-Lithiation/Condensation/Oxidation Sequences

Ortho-lithiation is a powerful tool for the regioselective functionalization of pyridine rings. nih.govresearchgate.netclockss.orgrsc.orgrsc.org This directed metalation process involves the deprotonation of the position ortho to a directing group on the pyridine ring by a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA). nih.govclockss.orgrsc.org The resulting lithiated intermediate can then react with various electrophiles.

In the context of synthesizing derivatives of this compound, one of the pyridine rings can be subjected to ortho-lithiation. For instance, lithiation of a suitably substituted 2-halopyridine or 3-halopyridine can be achieved, followed by condensation with a pyridine-3-carboxaldehyde or pyridine-2-carboxaldehyde, respectively. researchgate.net This would yield a di-pyridyl carbinol intermediate. Subsequent oxidation of this carbinol would furnish the desired ketone. This sequence provides a high degree of control over the substitution pattern on the pyridine rings. The choice of the lithiating agent and reaction conditions is critical to avoid side reactions, such as addition to the C=N bond of the pyridine ring. clockss.org Hindered bases like LDA or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are often employed at low temperatures to favor the desired deprotonation. clockss.org

Application of Advanced Catalysts in Synthesis (e.g., TEMPO, AZADO)

The oxidation of the intermediate di-pyridyl carbinol to the final ketone is a critical step. While traditional oxidizing agents like nitric acid or potassium permanganate can be used, modern catalytic methods offer milder and more selective alternatives. google.com

TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and its derivatives are highly efficient catalysts for the oxidation of alcohols to aldehydes and ketones. qualitas1998.netwikipedia.orgyoutube.comorganic-chemistry.org The active oxidant is the N-oxoammonium salt, which is generated in situ from TEMPO using a stoichiometric co-oxidant like sodium hypochlorite. wikipedia.orgyoutube.com This catalytic system is known for its high selectivity for primary and secondary alcohols and its ability to operate under mild conditions. wikipedia.orgyoutube.com

AZADO (2-azaadamantane N-oxyl) and its derivatives have emerged as even more potent catalysts for alcohol oxidation, particularly for sterically hindered alcohols where TEMPO may be less effective. jst.go.jporganic-chemistry.orgorganic-chemistry.orgnih.gov The higher catalytic activity of AZADO is attributed to the reduced steric hindrance around the nitroxyl (B88944) radical. organic-chemistry.orgnih.gov These catalysts can be used with various co-oxidants, including molecular oxygen, making them attractive for green chemistry applications. organic-chemistry.org

The general mechanism for these aminoxyl radical-catalyzed oxidations involves the oxidation of the alcohol by the N-oxoammonium ion to form the carbonyl compound and the hydroxylamine (B1172632). The hydroxylamine is then re-oxidized back to the N-oxoammonium ion by the stoichiometric oxidant, thus completing the catalytic cycle.

Table 1: Comparison of Advanced Oxidation Catalysts

| Catalyst | Advantages | Disadvantages |

|---|---|---|

| TEMPO | High selectivity for primary alcohols, well-established methods. wikipedia.orgyoutube.com | Less effective for sterically hindered secondary alcohols. organic-chemistry.org |

| AZADO | Superior catalytic activity for a broader range of alcohols, including hindered ones. jst.go.jporganic-chemistry.orgnih.gov | May be more expensive than TEMPO. |

Multi-component Reactions for Complex Pyridyl Structures

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like substituted pyridines in a single step from three or more starting materials. researchgate.netnih.govrsc.orgmdpi.combohrium.com This strategy avoids the isolation of intermediates, saving time and resources. researchgate.net

Several MCRs are applicable to the synthesis of pyridines. For instance, a one-pot synthesis of substituted pyridines can be achieved through the reaction of an aldehyde, a 1,3-dicarbonyl compound, and an amine source. baranlab.org By carefully selecting the starting materials, complex pyridyl structures can be assembled with high efficiency. For example, a three-component reaction of an aromatic aldehyde, malononitrile, and a 4-hydroxy-2-pyridone derivative can yield highly functionalized pyrano[3,2-c]pyridones. nih.govrsc.org

While the direct one-pot synthesis of this compound via an MCR might be challenging, these reactions are invaluable for creating a library of substituted pyridyl ketones by varying the starting components. This allows for the rapid generation of structural diversity around the core pyridyl methanone framework.

Process Development and Scalability in Research Synthesis

The transition from a laboratory-scale synthesis to a larger-scale production requires careful optimization of reaction parameters to ensure efficiency, safety, and purity of the final product.

Optimization of Reaction Parameters for Enhanced Yields and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that require optimization include:

Solvent: The choice of solvent can significantly influence reaction rates and selectivity. For lithiation reactions, anhydrous ethers like THF are commonly used. clockss.org For condensation reactions, a range of solvents from ethanol (B145695) to acetic acid may be employed. rsc.orgnih.gov

Temperature: Temperature control is crucial, especially for exothermic reactions like lithiation, which are typically carried out at low temperatures (-78 °C) to minimize side reactions. clockss.org Oxidation reactions may require heating to achieve reasonable reaction rates. google.com

Catalyst Loading: In catalytic oxidations, the amount of catalyst (e.g., TEMPO or AZADO) and co-oxidant needs to be optimized to achieve a balance between reaction rate and cost. organic-chemistry.org

Reaction Time: Monitoring the reaction progress using techniques like TLC or LC-MS is essential to determine the optimal reaction time for maximizing product formation and minimizing byproduct generation. ucla.edu

Work-up and Purification: The work-up procedure must be designed to effectively remove unreacted starting materials, catalysts, and byproducts. Purification techniques such as column chromatography, crystallization, or distillation are then employed to obtain the final product with high purity.

A systematic approach to optimization, such as a Design of Experiments (DoE) methodology, can be employed to efficiently identify the optimal set of reaction parameters. researchgate.net For example, in a study on the synthesis of pyridine-2-yl substituted ureas, the equivalents of reagents and the amount of acid catalyst were systematically varied to maximize the conversion and isolated yield. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Pyridine-2-carboxaldehyde |

| Pyridine-3-acetic acid |

| β-ketoester |

| Cyanoacetamide |

| 1,3-dicarbonyl compound |

| 2-pyridone |

| α-pyridinium methyl ketone salt |

| α,β-unsaturated carbonyl compound |

| 1,5-diketone |

| Ammonium acetate |

| n-butyllithium |

| Lithium diisopropylamide (LDA) |

| 2-halopyridine |

| 3-halopyridine |

| Pyridine-3-carboxaldehyde |

| di-pyridyl carbinol |

| Lithium 2,2,6,6-tetramethylpiperidide (LTMP) |

| Nitric acid |

| Potassium permanganate |

| TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) |

| Sodium hypochlorite |

| AZADO (2-azaadamantane N-oxyl) |

| Malononitrile |

| 4-hydroxy-2-pyridone |

| Pyrano[3,2-c]pyridones |

| Tetrahydrofuran (THF) |

| Ethanol |

Green Chemistry Considerations in Synthetic Design

The development of synthetic routes for this compound and related dipyridyl ketones is increasingly guided by the principles of green chemistry. These principles aim to design chemical processes that minimize the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources. Key considerations in the sustainable synthesis of this compound include the selection of environmentally benign solvents, the optimization of reaction efficiency through metrics like atom economy and E-factor, and the use of catalytic methods.

A significant focus in green synthetic chemistry is the reduction or replacement of hazardous solvents. researchgate.net Traditional organic solvents such as dichloromethane, chloroform, and N,N-dimethylformamide (DMF) are often employed in pyridine chemistry but are now recognized as problematic due to their toxicity and environmental impact. researchgate.net Research efforts are directed towards identifying greener alternatives. The CHEM21 solvent selection guide, for instance, categorizes solvents based on safety, health, and environmental criteria, offering a framework for choosing more sustainable options. researchgate.net For pyridine-related syntheses, solvents like ethanol, isopropanol, and even water, where feasible, are preferred. google.comnih.gov The use of solvent-free reaction conditions or biodegradable media like polyethylene (B3416737) glycol (PEG) represents a significant advancement in minimizing solvent waste. nih.govrsc.org

To quantify the efficiency and environmental impact of a synthetic route, green chemistry metrics such as atom economy and the Environmental Factor (E-factor) are employed. chembam.comresearchgate.net Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction has a 100% atom economy, meaning no atoms are wasted as byproducts.

The E-factor is defined as the total mass of waste generated per mass of product. chembam.com A lower E-factor signifies a more environmentally friendly process. researchgate.netyoutube.com Different sectors of the chemical industry have varying typical E-factors, with pharmaceuticals often having higher values due to complex multi-step syntheses. chembam.com The goal in designing syntheses for compounds like this compound is to maximize atom economy and minimize the E-factor. researchgate.net

Table 1: Green Chemistry Metrics for Synthetic Reactions

| Metric | Definition | Ideal Value | Significance |

|---|---|---|---|

| Atom Economy (% AE) | (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 youtube.com | 100% | Measures the efficiency of atom incorporation from reactants to the final product. |

| Environmental Factor (E-factor) | Mass of Waste / Mass of Product chembam.com | 0 | Quantifies the amount of waste generated relative to the amount of desired product. |

| Reaction Mass Efficiency (RME) | Mass of Isolated Product / Total Mass of Reactants researchgate.net | 100% | Provides a more practical measure of reaction efficiency, considering yield. |

Catalytic methods are fundamental to green synthesis, as they can replace stoichiometric reagents, which are often the source of significant waste. For the synthesis of pyridine derivatives, various catalytic systems have been explored. For instance, triflic acid (HOTf) has been used as a catalyst for the one-pot synthesis of pyridine derivatives under solvent-free conditions, demonstrating high efficiency and reduced environmental impact. rsc.org Furthermore, the development of catalysts from abundant, non-toxic materials like titanium oxides combined with base metals offers a sustainable alternative to precious metal catalysts (e.g., Platinum) for related chemical transformations. nih.gov The direct synthesis of pyridines from renewable feedstocks like glycerol (B35011) using zeolite catalysts is another promising avenue for sustainable production. rsc.org

The application of enabling technologies such as microwave-assisted synthesis can also contribute to greener processes. nih.gov Microwave heating can lead to significantly shorter reaction times, increased product yields, and can reduce the need for large volumes of solvents, aligning with the goals of green chemistry. nih.gov Electrochemical methods are also emerging as a green tool for functionalizing pyridine-containing heterocycles, offering high selectivity and avoiding the need for harsh oxidants. bohrium.com

By integrating these green chemistry principles—judicious solvent selection, optimization of efficiency metrics, and the use of advanced catalytic and technological methods—the synthesis of this compound can be designed to be more sustainable, cost-effective, and environmentally responsible.

In Depth Spectroscopic and Crystallographic Characterization

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Geometry

A definitive analysis of the molecular conformation and geometry, including precise bond lengths, bond angles, and the dihedral angles between the two pyridine (B92270) rings and the central ketone bridge, is contingent upon single-crystal X-ray crystallographic data, which is not currently available.

Polymorphism and Crystal Packing Phenomena

The existence of polymorphism—the ability of a compound to crystallize in more than one distinct crystal structure—can only be confirmed through experimental studies. Without published crystallographic data, it is not possible to determine if Pyridin-2-yl(pyridin-3-yl)methanone exhibits polymorphism or to describe its crystal packing arrangement.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

A detailed analysis of the intermolecular forces that govern the crystal structure, such as potential C-H···N or C-H···O hydrogen bonds and π-π stacking interactions between the pyridine rings, requires precise atomic coordinates and unit cell information from a crystallographic study. As this information is not available, a quantitative description of these interactions cannot be provided.

Computational and Theoretical Chemical Investigations

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Correlation with Experimental Reactivity and Selectivity

A direct correlation between computational and theoretical investigations and the experimental reactivity and selectivity of Pyridin-2-yl(pyridin-3-yl)methanone is not extensively detailed in the currently available scientific literature. However, by examining studies on analogous pyridine (B92270) derivatives, we can infer the methodologies and principles that would be applied to establish such a correlation for the target compound.

Computational studies, primarily employing Density Functional Theory (DFT), are a powerful tool for predicting and rationalizing the reactivity and selectivity of organic molecules. For pyridine-containing compounds, these theoretical calculations often show a strong agreement with experimental findings.

For instance, in studies of 6-arylated-pyridin-3-yl methanol (B129727) derivatives, a close relationship was observed between theoretical predictions and experimental data. citedrive.comresearchgate.net The structural parameters obtained from DFT calculations were in perfect accord with those determined by single-crystal X-ray diffraction (SC-XRD). researchgate.net Furthermore, spectroscopic data, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and UV-Visible spectra, showed good agreement with the computationally predicted values. citedrive.comresearchgate.net

Frontier Molecular Orbital (FMO) analysis is a key component of these computational studies. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap, are crucial descriptors of a molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity. acs.org For example, in a study of various 6-arylated-pyridin-3-yl methanol derivatives, the compound with the largest HOMO-LUMO energy gap (4.91 eV) was found to be the least reactive and most stable, a prediction that aligns with experimental observations. citedrive.comresearchgate.net

Natural Bond Orbital (NBO) analysis provides further insights into the electronic structure and stability of these molecules by examining charge delocalization and hyperconjugative interactions. citedrive.comresearchgate.net These computational analyses can explain the observed reactivity and selectivity in chemical reactions.

While a specific data table correlating theoretical and experimental values for this compound cannot be constructed from the available literature, the table below illustrates the types of parameters that would be compared in such a study, based on research on related compounds.

| Parameter | Theoretical (Computational) Method | Experimental Method | Correlation |

| Structural Parameters | |||

| Bond Lengths (Å) | DFT (e.g., B3LYP/6-311+G(2d,p)) | X-ray Crystallography | Comparison of calculated and measured bond lengths within the molecule. |

| Bond Angles (°) | DFT (e.g., B3LYP/6-311+G(2d,p)) | X-ray Crystallography | Comparison of calculated and measured bond angles. |

| Dihedral Angles (°) | DFT (e.g., B3LYP/6-311+G(2d,p)) | X-ray Crystallography | Comparison of calculated and measured torsion angles, which define the molecule's conformation. |

| Electronic Properties | |||

| HOMO-LUMO Energy Gap (eV) | DFT | UV-Vis Spectroscopy | The calculated energy gap can be correlated with the wavelength of maximum absorption (λmax) observed experimentally. A smaller gap often corresponds to a longer λmax. |

| Reactivity Descriptors | |||

| Nucleophilicity/Electrophilicity | DFT (e.g., calculation of Fukui indices or electrostatic potential maps) | Reaction Kinetics/Product Distribution | Computational predictions of reactive sites can be compared with the observed regioselectivity or stereoselectivity in chemical reactions. |

| Spectroscopic Properties | |||

| Vibrational Frequencies (cm⁻¹) | DFT | FTIR/Raman Spectroscopy | Calculated vibrational modes can be assigned to the experimentally observed peaks in the infrared and Raman spectra. |

| Chemical Shifts (ppm) | DFT with GIAO method | NMR Spectroscopy | Calculated chemical shifts for ¹H and ¹³C nuclei can be correlated with the experimental NMR spectrum. |

In the context of this compound, computational studies would likely focus on the conformational preferences arising from the rotation around the bonds connecting the carbonyl group to the two pyridine rings. The relative energies of different conformers would be calculated to predict the most stable arrangement in the gas phase or in solution. Furthermore, the electronic properties of the carbonyl carbon and the nitrogen atoms in the pyridine rings would be analyzed to predict the molecule's behavior in reactions, for example, its propensity to act as a ligand in coordination chemistry or as a substrate in nucleophilic addition reactions. The correlation of these theoretical predictions with experimental data from synthesis, spectroscopy, and reactivity studies would be essential to validate the computational models and provide a deeper understanding of the chemical behavior of this compound.

Coordination Chemistry and Advanced Ligand Design

Complexation Behavior with Transition Metal Ions

The interaction of Pyridin-2-yl(pyridin-3-yl)methanone with transition metal ions is anticipated to form stable complexes, a characteristic feature of pyridyl ketone ligands. These ligands can interact with metal cations to form complexes with distinct structural and electronic properties.

The synthesis of pyridyl methanone (B1245722) ligands can be achieved through various organic reactions. For instance, a copper-catalyzed approach for the synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes has been reported, offering an efficient method for creating the core structure of these ligands. nih.gov This method utilizes water as an oxygen source, presenting a greener alternative to traditional oxidation reactions. nih.gov

The complexation of these ligands with metal salts typically occurs in a suitable solvent, leading to the formation of crystalline products. While specific synthetic details for metal complexes of this compound are not widely documented, the synthesis of complexes with the related di(2-pyridyl) ketone (dpk) ligand provides valuable insight. For example, palladium(II) complexes of dpk have been prepared by reacting the ligand with a palladium salt in an alcoholic medium. reading.ac.uknih.gov In some cases, the ketone functionality of dpk undergoes in situ nucleophilic addition with the solvent (e.g., ethanol) prior to or during coordination to the metal center. nih.gov

Table 1: Synthesis of a Representative Palladium(II) Complex with a Pyridyl Ketone Ligand

| Reactants | Solvent | Product | Reference |

|---|

This table illustrates the synthesis of a complex with a related ligand, di(2-pyridyl) ketone, due to the limited specific data on this compound complexes.

Pyridyl ketone ligands, including their hydrated or alcohol-adduct forms, exhibit a remarkable diversity in their coordination modes. The neutral di(2-pyridyl) ketone molecule can act as a bidentate ligand through its two nitrogen atoms or through one nitrogen and the carbonyl oxygen. Upon nucleophilic addition to the carbonyl group (e.g., by water or an alcohol), the resulting gem-diol or hemiacetal can be deprotonated, leading to anionic ligands that can act as bridging units between multiple metal centers. This versatility allows for the construction of mononuclear, polynuclear, or cluster-type transition metal complexes.

The coordination of these ligands can result in various geometries around the metal center, with square planar and octahedral being common for Pd(II) and other transition metals, respectively. nih.govacs.org

Table 2: Potential Coordination Modes of Pyridyl Ketone Ligands

| Ligand Form | Coordination Mode | Description |

|---|---|---|

| Neutral Ketone | N,N'-bidentate | The two pyridine (B92270) nitrogen atoms coordinate to the metal center. |

| Neutral Ketone | N,O-bidentate | One pyridine nitrogen and the carbonyl oxygen coordinate to the metal center. |

| Deprotonated gem-diol | Bridging | The deprotonated hydroxyl groups of the hydrated ketone bridge two or more metal centers. |

This table is based on the observed coordination behavior of related pyridyl ketones, such as di(2-pyridyl) ketone.

The formation of metal complexes with pyridyl ketone ligands can be monitored and characterized using various spectroscopic techniques. Infrared (IR) spectroscopy is particularly useful for observing changes in the vibrational frequencies of the C=O and C=N bonds upon coordination to a metal ion. akjournals.com Typically, a shift in the stretching frequency of the carbonyl group to a lower wavenumber is indicative of its coordination to the metal center. akjournals.com Similarly, shifts in the pyridine ring vibrations can confirm the involvement of the nitrogen atoms in bonding. akjournals.com

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within the ligand and the metal-ligand complex. The spectra of these complexes often show bands corresponding to π → π* and n → π* transitions within the ligand, which may be altered upon complexation. akjournals.comnorthwestern.edu

The magnetic properties of these complexes are determined by the nature of the transition metal ion and the geometry of the complex. libretexts.org For instance, lanthanide complexes with pyridyl-containing ligands have been shown to exhibit interesting magnetic behaviors, including single-molecule magnet (SMM) properties. acs.org The magnetic moment of a complex can be experimentally determined to ascertain the number of unpaired electrons in the metal center. researchgate.net

Table 3: Representative Spectroscopic Data for a Metal Complex with a Pyridyl Ketone Ligand

| Complex | Technique | Key Observations | Reference |

|---|---|---|---|

| Ni(mpk)₂(H₂O)₂₂ | IR Spectroscopy | Shift in C=O and C=N stretching frequencies upon coordination. | akjournals.com |

This table presents data for a complex of a related pyridyl ketone to illustrate typical spectroscopic features.

Catalytic Applications of Metal-Pyridyl Ketone Complexes

Metal complexes derived from pyridyl ketone ligands have emerged as promising catalysts in a range of organic transformations. The electronic and steric properties of the ligand can be tuned to influence the activity and selectivity of the catalyst.

Palladium complexes containing pyridyl ketone ligands have demonstrated efficiency in homogeneous catalysis, particularly in cross-coupling reactions. For example, palladium(II) complexes with di(2-pyridyl) ketone derivatives have been successfully employed as catalysts for Suzuki cross-coupling reactions. reading.ac.uk These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon bonds.

Furthermore, palladium complexes with other nitrogen-based ligands, such as pyridinium (B92312) amidates, have shown high activity in the α-arylation of ketones. nih.gov This suggests that complexes of this compound could also be effective catalysts for similar transformations.

While the primary focus of research on pyridyl ketone complexes has been in homogeneous catalysis, there is potential for their application in heterogeneous catalysis and materials science. The ability of these ligands, particularly in their deprotonated forms, to act as bridging units can be exploited to construct coordination polymers and metal-organic frameworks (MOFs). These materials could potentially exhibit catalytic activity, with the advantage of easier separation and recycling compared to their homogeneous counterparts. However, based on available literature, the development of heterogeneous catalysts and materials specifically from this compound complexes is an area that remains largely unexplored.

Supramolecular Assembly and Metal-Organic Frameworks (MOFs)

The strategic design of molecules that can self-assemble into complex, functional architectures is a cornerstone of modern chemistry. This compound, with its distinct electronic and steric properties, presents an interesting scaffold for the construction of supramolecular assemblies and as a potential building block for Metal-Organic Frameworks (MOFs). Its coordination behavior is influenced by the nitrogen atoms on both pyridine rings and the central carbonyl group, which can act as hydrogen bond acceptors or coordinate to metal centers.

Design Principles for Self-Assembled Architectures

The design of self-assembled architectures using pyridyl-based ligands is guided by several key principles, including the coordination geometry of metal ions, the directionality of the ligand's binding sites, and the influence of non-covalent interactions. While specific research on this compound in this context is limited, principles derived from analogous systems can be applied.

The formation of discrete metallosupramolecular structures or extended coordination polymers is often dictated by the nature of the metal ion and the flexibility of the bridging ligand. For instance, the use of ligands with divergent coordinating units can lead to the generation of coordination polymers. The combination of a metal ion with a specific coordination preference and a rigid bridging ligand can reliably produce either discrete macrocyclic or cage-like architectures or continuous MOF materials.

In the case of pyridyl-containing ligands, the nitrogen atoms are primary coordination sites. The relative orientation of the two pyridine rings in this compound, influenced by the central ketone linker, dictates the potential coordination vectors. This inherent geometry can be exploited to direct the assembly of predictable and well-defined supramolecular structures. For example, related di-pyridyl ligands have been successfully used to synthesize mixed-metal–organic frameworks.

The synthesis of such architectures often involves the reaction of the ligand with a metal salt in a suitable solvent system. The choice of solvent can also play a crucial role, as solvent molecules can sometimes be incorporated into the final structure or influence the assembly process through interactions with the ligand or metal ion.

Role of Intermolecular Interactions in Crystal Engineering

Crystal engineering relies on the understanding and utilization of intermolecular interactions to control the packing of molecules in the solid state. For pyridyl-containing compounds, a variety of non-covalent interactions are pivotal in dictating the final crystal architecture. These interactions include hydrogen bonds, π-π stacking, and halogen bonds, among others.

In a study of a related compound, (2Z)-3-Hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one, the molecular packing resulted in supramolecular chains mediated by π(pyridin-2-yl)–π(pyridin-3-yl) interactions, with an inter-centroid distance of 3.7662 (9) Å. researchgate.net This demonstrates the significance of π-π stacking in organizing pyridyl moieties in the solid state.

Furthermore, weak intermolecular C-H···O and C-H···N hydrogen bonds are common features in the crystal structures of pyridyl derivatives. For example, the crystal structure of (2-((6-chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone exhibits intermolecular C-H···O hydrogen bonds that link the molecules into dimers. tandfonline.com Theoretical and experimental studies on other (Z)-3-(4-halophenyl)-2-(pyridin-2/3/4-yl)acrylonitriles have quantified the significant role of C–H⋯N, C–H⋯halogen, halogen⋯halogen, and π-stacking interactions in the stabilization of their crystal structures. rsc.org The stabilization energies of various π-stacking dimers were found to be substantial, highlighting their importance as a driving force in the crystal packing. rsc.org

Advanced Research Applications and Derivatized Analogues

Role as Building Blocks in Heterocyclic Synthesis

The synthesis of complex nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of natural products and pharmaceutical agents. Pyridin-2-yl(pyridin-3-yl)methanone serves as a promising starting material for constructing such elaborate molecular frameworks.

The imidazo[1,2-a]pyridine (B132010) core is recognized as a "privileged scaffold" in drug discovery, forming the basis for numerous therapeutic agents. nih.gov The synthesis of this bicyclic system is a topic of intense research. nih.gov Common synthetic routes include the condensation of 2-aminopyridines with α-halocarbonyl compounds or multicomponent reactions involving a ketone, a 2-aminopyridine, and other reagents. rsc.orgacs.org

While direct use of this compound in these specific syntheses is not extensively documented, the closely related isomer, di(2-pyridyl) ketone, has been shown to undergo efficient heterocyclization with aromatic aldehydes and ammonium (B1175870) acetate (B1210297) to form 1-pyridylimidazo[1,5-a]pyridines, which are also N,N-bidentate ligands. nih.gov This suggests the potential for this compound to participate in similar multicomponent reactions to yield novel imidazo-fused heterocycles.

Pyrazolo[3,4-b]pyridines are another class of heterocycles with significant biological activity, often explored as kinase inhibitors. mdpi.comnih.gov Their synthesis typically follows two major strategies: constructing a pyridine (B92270) ring onto a pre-existing pyrazole (B372694), or forming a pyrazole ring from a pyridine precursor. mdpi.com A widely used method involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds. mdpi.com

Although there are no direct reports on the conversion of this compound into a 1,3-dicarbonyl equivalent for this purpose, its structure is theoretically adaptable. For instance, functionalization of the methylene (B1212753) position adjacent to one of the pyridine rings could generate a suitable precursor. Another established route to pyrazolo[3,4-b]pyridines involves the reaction of substituted pyridines with hydrazine (B178648) derivatives. nih.govrsc.org The carbonyl group in this compound could potentially react with hydrazine to initiate a cyclization cascade, though this specific application requires further investigation.

The indolizine (B1195054) scaffold is present in many natural alkaloids and serves as a key structural motif in functional materials. researchgate.net The most prevalent synthetic strategies for constructing indolizines start from pyridine derivatives. rsc.org One of the most powerful methods is the [3+2] cycloaddition reaction between a pyridinium (B92312) ylide and a suitable dipolarophile, such as an activated alkyne or alkene. rsc.org

The carbonyl group in this compound makes it a potential dipolarophile for reactions with pyridinium ylides, which would lead to highly substituted and complex indolizine structures. The viability of incorporating a dipyridyl methanone (B1245722) structure into an indolizine framework is supported by the successful synthesis and methylation of 1-hydroxy-3-(pyridin-2-yl)indolizin-2-ylmethanone. nih.gov This demonstrates that the core structure is stable and synthetically accessible, highlighting the potential of this compound as a key building block in this area.

| Precursor Type | Reaction | Resulting Scaffold | Plausibility for this compound |

| Pyridinium Ylide & Dipolarophile | [3+2] Cycloaddition | Indolizine | High (by analogy to related ketones) nih.govrsc.org |

| 2-Aminopyridine & Ketone | Condensation/Cyclization | Imidazo[1,2-a]pyridine | Moderate (by analogy to isomer reactivity) nih.gov |

| 5-Aminopyrazole & 1,3-Diketone | Condensation/Cyclization | Pyrazolo[3,4-b]pyridine | Moderate (requires transformation) mdpi.com |

Chemical Biology Research Tools and Probes

Beyond its role in synthesis, the structure of this compound is well-suited for applications in chemical biology, particularly in the design of ligands and fluorescent probes.

The pyridine ring is a fundamental component in medicinal chemistry and a common motif in ligands designed to interact with biological targets, including enzymes like kinases. frontiersin.orgmdpi.com The two nitrogen atoms of this compound can act as hydrogen bond acceptors or as coordination sites for metal ions, making it an excellent candidate for a bidentate ligand.

Its isomer, di(2-pyridyl) ketone, is a well-known chelating agent used to synthesize complexes with various transition metals and lanthanides. sigmaaldrich.com Schiff base derivatives of di(2-pyridyl) ketone have also demonstrated antiproliferative activity, implying direct interaction with biological macromolecules. sigmaaldrich.com Given that many enzymes are metalloproteins, the ability of this compound to chelate metal ions is a highly relevant property for designing targeted inhibitors. The different steric and electronic arrangement of the 2- and 3-pyridyl rings offers a unique geometry for binding compared to its more symmetrical 2,2'-isomer, potentially leading to novel selectivity profiles against different protein targets.

| Ligand/Scaffold | Target Class | Interaction Type | Reference |

| Di(2-pyridyl) ketone | Metal Ions | Chelation | sigmaaldrich.com |

| Pyridinone | Kinases, Various Proteins | Hydrogen Bonding | frontiersin.org |

| Arylpyridin-2-yl Guanidine | MSK1 Kinase | H-bond, Covalent | mdpi.com |

| Pyrazolo[1,5-a]pyrimidines | Mycobacterial ATP synthase | Enzyme Inhibition | semanticscholar.org |

Fluorogenic substrates are powerful tools for studying enzyme activity, typically designed to produce a fluorescent signal upon enzymatic cleavage. nih.gov While this compound is not intrinsically fluorescent, it can serve as a precursor to scaffolds that are. As discussed previously, one of the most promising applications of this compound is in the synthesis of indolizines.

Indolizine derivatives are known to possess interesting photophysical properties, and many exhibit strong fluorescence. acs.orgmdpi.com Researchers have successfully developed indolizine-based fluorophores and turn-on fluorescent probes for detecting specific analytes and changes in the cellular environment, such as pH. rsc.orgnih.gov The fluorescence of these systems often relies on an intramolecular charge transfer (ICT) process, which can be modulated by chemical reactions. mdpi.com

This principle can be extended to create fluorogenic enzyme substrates. An indolizine core, synthesized from a precursor like this compound, could be functionalized with a specific enzyme recognition motif and a quenching group. Enzymatic modification would then remove the quencher or alter the electronic structure of the indolizine, "turning on" its fluorescence. This strategy establishes a clear, albeit indirect, pathway for the application of this compound in the development of advanced enzyme assays.

Applications in Functional Materials Research

The inherent structural features of this compound, such as the presence of two nitrogen atoms with different basicities and a central carbonyl linker, make it an intriguing candidate for the synthesis of functional materials. These features can be exploited to create materials with specific coordination sites for metal ions, tunable electronic properties, and the potential for self-assembly.

While direct polymerization of this compound has not been extensively reported in scientific literature, its structure suggests its potential as a monomer or a precursor for more complex macromolecular architectures. The pyridine and ketone moieties offer reactive sites for various polymerization reactions.

Polymeric Precursors: The nitrogen atoms in the pyridine rings can act as nucleophiles or coordination sites, enabling the incorporation of the dipyridinyl methanone unit into polymer backbones or as pendant groups. For instance, derivatization of the pyridine rings with polymerizable groups, such as vinyl or acetylene (B1199291) functionalities, could allow for its use in addition polymerization or ring-opening metathesis polymerization (ROMP). The synthesis of pyridine-containing polymers is an active area of research, as these materials show potential in applications ranging from gas capture to block copolymer self-assembly. nih.gov The carbonyl group can also be a site for chemical modification to introduce other functional groups suitable for polymerization.

Nanomaterial Precursors: In the realm of nanomaterials, this compound and its analogues can serve as ligands for the synthesis of metal-organic frameworks (MOFs) or as capping agents to control the growth and stability of nanoparticles. The ability of the pyridine nitrogen atoms to coordinate with metal centers is a key feature that can be exploited to build extended, porous structures characteristic of MOFs. Furthermore, pyridine-based ligands have been utilized in the synthesis of various metal and metal oxide nanoparticles, where they influence the size, shape, and surface properties of the resulting nanomaterials. For example, pyridine has been employed in the low-temperature synthesis of CoN, Ni3N, and Cu3N nanoparticles. rsc.org

The optical and electronic properties of materials derived from this compound are of significant interest for applications in optoelectronics and sensing. The characterization of these properties provides insights into the material's potential performance in devices.

Optical Properties: The extended π-conjugated system encompassing the two pyridine rings and the carbonyl bridge suggests that this compound and its derivatives may exhibit interesting photophysical properties, such as fluorescence or phosphorescence. The absorption and emission characteristics of these materials can be tuned by chemical modification of the core structure. For instance, introducing electron-donating or electron-withdrawing groups to the pyridine rings can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption and emission wavelengths. The characterization of these properties is typically performed using UV-Vis and fluorescence spectroscopy. The incorporation of such chromophores into polymers can lead to materials with applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The study of optical properties of polymers is crucial for understanding their potential in various optical devices. nih.gov

Electronic Properties: The electronic characteristics of materials based on this compound are influenced by the electron-deficient nature of the pyridine rings and the electron-withdrawing effect of the carbonyl group. These features can impart n-type (electron-transporting) semiconductor properties to the resulting materials. The electronic properties, such as conductivity and charge carrier mobility, can be investigated using techniques like cyclic voltammetry and by fabricating and testing thin-film transistors. The ability to tune the electronic properties through derivatization makes these compounds and their corresponding polymers and nanomaterials promising for applications in organic electronics, including transistors and solar cells. The electrical properties of nanomaterials are a key area of research, with quantum effects playing a significant role at the nanoscale. frontiersin.org

While direct and extensive research on this compound for these specific advanced applications is limited in currently available literature, the foundational knowledge of pyridine-containing functional materials strongly suggests a promising future for this compound and its derivatives in materials science. Further research is needed to fully explore and characterize the potential of polymers and nanomaterials derived from this versatile building block.

Future Directions and Emerging Research Areas

Integration with Flow Chemistry and Automated Synthesis

The synthesis of complex molecules like Pyridin-2-yl(pyridin-3-yl)methanone is increasingly benefiting from the adoption of flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch methods, including enhanced reaction control, improved safety, and the potential for high-throughput screening and optimization.

Flow chemistry, where reactions are performed in a continuously flowing stream within a network of tubes or microreactors, provides precise control over parameters such as temperature, pressure, and reaction time. This level of control can lead to higher yields and purities. For pyridine (B92270) derivatives, flow chemistry has been successfully employed to synthesize compounds that are otherwise challenging to produce using conventional methods. For instance, the synthesis of 5-Diethylboryl-2,3'-bipyridine, a structurally related bipyridine compound, was made possible through the use of a flow microreactor, as batch methods were not successful. nih.gov The integration of flow reactors with automated systems, incorporating real-time monitoring and self-optimization algorithms, can dramatically accelerate the discovery of optimal reaction conditions for the synthesis of this compound and its analogues. researchgate.net

Automated synthesis platforms, often leveraging robotics and artificial intelligence, are revolutionizing the way chemical libraries are generated. youtube.com These systems can perform multistep syntheses, purifications, and analyses with minimal human intervention. chemrxiv.org By developing robust, modular synthetic routes amenable to automation, vast libraries of this compound derivatives could be rapidly produced. This high-throughput capability is invaluable for screening new compounds in drug discovery and materials science, allowing for the rapid exploration of structure-activity relationships. researchgate.net The development of such automated processes for pyridine-based scaffolds is an active area of research, promising to unlock new chemical space for exploration. nih.gov

Table 1: Comparison of Synthesis Methodologies

| Feature | Batch Synthesis | Flow Chemistry | Automated Synthesis |

|---|---|---|---|

| Scalability | Challenging | Readily Scalable | High-Throughput |

| Reaction Control | Limited | Precise | High |

| Safety | Potential for Runaways | Enhanced Safety | Contained Systems |

| Reproducibility | Operator Dependent | High | Very High |

| Optimization Speed | Slow, Iterative | Rapid (with automation) | Autonomous |

Exploration of Bio-Inspired Catalysis

Nature provides a vast blueprint for the design of highly efficient and selective catalysts. Enzymes, with their precisely arranged active sites, can perform complex chemical transformations under mild conditions. Bio-inspired catalysis seeks to mimic these natural systems using synthetic molecules. The this compound scaffold is a promising candidate for the development of new ligands for bio-inspired catalysts due to its coordination capabilities with a variety of metal centers. researchgate.net

The nitrogen atoms of the pyridine rings and the oxygen atom of the carbonyl group can act as donor sites, allowing the molecule to form stable complexes with transition metals. researchgate.net These metal complexes can mimic the active sites of metalloenzymes. rsc.org For example, research into di-2-pyridyl ketone, a close isomer, has shown its versatility in forming complexes that can undergo hydration or alcoholation, mimicking certain enzymatic processes. researchgate.netnih.gov This reactivity is crucial for developing catalysts for reactions like hydrolysis or oxidation. acs.org

Furthermore, these ligands can be incorporated into larger structures like Metal-Organic Frameworks (MOFs). acs.org MOFs are porous materials with high surface areas and tunable structures, making them excellent platforms for heterogeneous catalysis. By using this compound or its derivatives as the organic linkers, it is possible to create MOFs with tailored catalytic sites that mimic the pockets of enzymes, potentially leading to catalysts with enhanced stability and recyclability. acs.org The field is also exploring the development of catalysts that mimic hydrogenases for clean energy applications, a domain where novel nickel-based catalysts with specific ligand environments are being investigated. anl.gov

Advanced Computational Modeling for De Novo Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. For this compound, advanced computational modeling offers a pathway to accelerate the discovery of new derivatives with desired functionalities.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure, geometry, and reactivity of molecules. aps.org DFT calculations can be used to predict various properties of this compound and its metal complexes, such as bond lengths, bond angles, vibrational frequencies, and electronic spectra. ijcce.ac.irscielo.org.co This information is critical for understanding the molecule's behavior and for designing new catalysts or materials. For instance, DFT studies on related pyridinyl and pyrimidinyl phosphonates have been used to analyze their electronic structure and predict their reactivity. ijcce.ac.ir

De novo drug design, which involves the computational generation of novel molecular structures, is another exciting frontier. frontiersin.org Using the this compound core as a scaffold, algorithms can add different functional groups and predict the properties of the resulting virtual compounds. nih.govmdpi.com This approach allows for the rapid exploration of a vast chemical space to identify candidates with high predicted activity for a specific biological target, such as an enzyme or receptor. acs.orgnih.gov These in silico methods significantly reduce the time and cost associated with synthesizing and screening large numbers of compounds in the lab. frontiersin.org

Table 2: Application of Computational Methods

| Computational Method | Application for this compound | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure analysis of the molecule and its metal complexes. | Geometry, stability, reactivity, spectral properties. researchgate.net |

| Molecular Dynamics (MD) | Simulation of the molecule's behavior in different environments (e.g., in solution). | Conformational changes, binding interactions, solvent effects. |

| De Novo Design | Generation of novel derivatives with desired properties. | Biological activity, binding affinity, pharmacokinetic properties. nih.gov |

Development of Novel Applications in Niche Chemical Fields

The unique structural features of this compound make it an attractive candidate for development in various niche chemical fields, beyond its potential use in catalysis and medicinal chemistry.

One promising area is coordination chemistry and materials science. The ability of di-pyridyl ketone ligands to bridge multiple metal centers can be exploited to construct coordination polymers and supramolecular assemblies with interesting magnetic, optical, or porous properties. researchgate.net The isomeric di-2-pyridyl ketone is well-studied in this regard, forming a wide range of multinuclear complexes and coordination polymers. researchgate.net The specific geometry of this compound could lead to novel topologies and functionalities in these materials. For example, ruthenium complexes with bipyridine ligands are known for their photoredox properties and have applications in solar energy conversion and as photosensitizers in organic synthesis. wikipedia.org

Another area of interest is in the development of specific enzyme inhibitors. The pyridine scaffold is a common feature in many biologically active compounds. nih.gov For example, derivatives of 2,2'-bipyridine (B1663995) have been identified as potent inhibitors of prolyl 4-hydroxylase. nih.gov The this compound core could serve as a starting point for designing inhibitors for other enzymes, where the two pyridine rings can be functionalized to achieve specific interactions within an enzyme's active site. Research on related ketone-containing scaffolds has shown their potential as inhibitors for enzymes like caspases. nih.gov The exploration of this compound and its derivatives in these specialized fields is still in its early stages but holds significant promise for future discoveries.

Q & A

Q. What are the common synthetic routes for Pyridin-2-yl(pyridin-3-yl)methanone?

this compound is typically synthesized via cross-coupling reactions or bioreduction strategies. A robust method involves the condensation of pyridin-2-yl and pyridin-3-yl precursors under basic conditions. For example:

- Base-mediated coupling : A suspension of 1-hydroxy-3-(pyridin-2-yl)indolizin-2-yl(pyridin-2-yl)methanone in toluene with potassium tert-butanolate and methyl iodide yields the product after 24 hours of stirring .

- Enantioselective bioreduction : Leuconostoc pseudomesenteroides N13 catalyzes the asymmetric reduction of phenyl(pyridin-2-yl)methanone derivatives, achieving high enantiomeric excess under optimized conditions (e.g., pH 7.0, 30°C, and 72-hour incubation) .

Q. How is the compound characterized using spectroscopic methods?

Key characterization techniques include:

- ¹H NMR : Peaks at δ = 8.81 (d, 1H), 8.47 (d, 1H), and 3.75 (s, 3H) confirm aromatic protons and methoxy groups .

- Mass spectrometry (EI) : A molecular ion peak at m/z = 329 [M]⁺ and fragments at m/z = 314 (base peak) validate the molecular formula (C₂₀H₁₅N₃O₂) .

- Elemental analysis : Agreement between calculated (C 72.94%, H 4.59%, N 12.76%) and experimental values (C 72.25%, H 4.67%, N 12.57%) ensures purity .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in derivatives?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides atomic-level resolution. For example:

Q. What methodologies are used to analyze enantioselective bioreduction?

Multi-response nonlinear programming models optimize reaction parameters:

Q. How can computational modeling aid in designing TRPV4 antagonists based on this scaffold?

Docking studies and molecular dynamics simulations predict interactions with TRPV4 channels:

- Pharmacophore mapping : (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone derivatives show high affinity for TRPV4 via hydrogen bonding with residues like Tyr253 .

- Free energy calculations : MM/GBSA analysis identifies substituents (e.g., fluorophenyl groups) that enhance binding by 2–3 kcal/mol .

Q. How can researchers address discrepancies in NMR data across synthetic batches?

Systematic troubleshooting steps include:

- Solvent effects : Compare spectra in [D₆]DMSO vs. CDCl₃; aromatic proton shifts may vary by ±0.2 ppm .

- Dynamic processes : Variable-temperature NMR (e.g., 183–303 K) detects conformational equilibria in pyridinyl groups .

- Impurity profiling : HPLC-MS identifies byproducts (e.g., oxidation at the methanone group) that alter integration ratios .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.